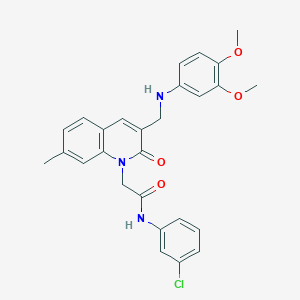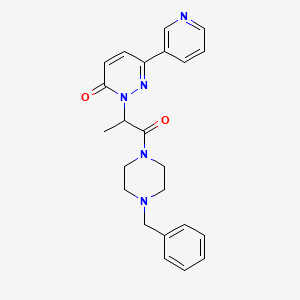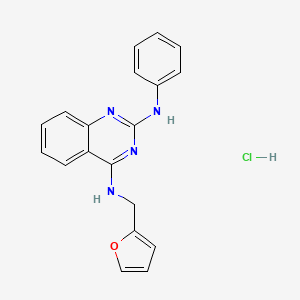
N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, also known as MIOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIOX is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Chemical Oxidation and Derivative Formation
The chemical oxidation of related anticonvulsants, which share structural similarities with N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, has been studied to understand the oxidation process of methyl groups in these compounds. Through chemical oxidizing agents, oxidation at the arylmethyl group without cleavage of the isoxazole ring leads to carboxylic acid and primary alcohol intermediates, which further form phthalimide and lactame derivatives. This provides insight into the chemical behavior and potential applications of this compound in developing new pharmacological agents or in chemical synthesis processes (Adolphe-Pierre et al., 1998).
Antiviral Activity
Compounds structurally related to this compound have been explored for their antiviral activities, particularly as inhibitors of human rhinovirus (HRV) 3C protease. One such compound demonstrated potent, irreversible inhibition of HRV 3C protease across various HRV serotypes and related picornaviruses, highlighting the potential of this compound derivatives in antiviral drug development (Patick et al., 2005).
Insecticidal and Anticancer Potential
The structural motif of oxadiazoles, closely related to the isoxazole in this compound, has been extensively studied for its application in medicinal chemistry, including insecticidal and anticancer activities. Oxadiazoles show significant potential as bioisosteric replacements for ester and amide functionalities in drug molecules, indicating the broader pharmacological applications of this compound and its derivatives in developing novel therapeutic agents (Boström et al., 2012).
Metabolic Studies
The study of the metabolism of compounds similar to this compound has led to the identification of unique metabolites and provided insights into their biochemical transformations. Such research aids in understanding the drug metabolism pathways, which is crucial for the design of safer and more effective drugs (Borel et al., 2011).
properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-9-8-10(16-21-9)15-13(20)12(19)14-5-3-7-17-6-2-4-11(17)18/h8H,2-7H2,1H3,(H,14,19)(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSZSHZMTXOOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2879457.png)


![N-(4-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2879460.png)


![4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2879464.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2879465.png)
![3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879466.png)
![(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2879469.png)
![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2879474.png)


![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2879479.png)